5-Chlor-2,4-dinitrobenzoesäure

Übersicht

Beschreibung

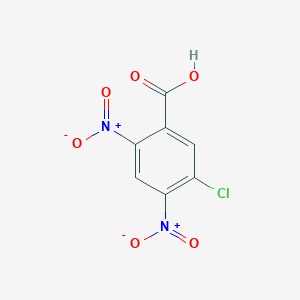

5-Chloro-2,4-dinitrobenzoic acid is a chemical compound with the molecular formula C₇H₃ClN₂O₆ and a molecular weight of 246.56 g/mol . It is a pale yellow to yellow crystalline powder with a melting point of 180-182°C . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2,4-dinitrobenzoic acid has a wide range of applications in scientific research, including:

Wirkmechanismus

Target of Action

Similar compounds such as 3,5-dinitrobenzoate derivatives have been shown to exhibit antifungal activity . The targets could potentially be enzymes or proteins involved in the survival and proliferation of fungi.

Mode of Action

It’s worth noting that certain 3,5-dinitrobenzoate derivatives have been found to interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes . This interference could potentially lead to the disruption of the cell membrane’s integrity and function, thereby inhibiting the growth of the fungi.

Biochemical Pathways

Based on the potential mode of action, it can be inferred that the compound might affect the ergosterol biosynthesis pathway in fungi . Disruption of this pathway could lead to downstream effects such as impaired cell membrane function and ultimately, cell death.

Result of Action

Based on the potential mode of action, the compound could cause disruption of the fungal cell membrane, leading to cell death .

Biochemische Analyse

Biochemical Properties

The information available does not specify the enzymes, proteins, and other biomolecules it interacts with .

Cellular Effects

The current literature does not provide specific details on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

5-Chloro-2,4-dinitrobenzoic acid is a solid substance that should be stored at room temperature

Dosage Effects in Animal Models

There is currently no available information on how the effects of 5-Chloro-2,4-dinitrobenzoic acid vary with different dosages in animal models .

Transport and Distribution

The current literature does not provide specific details on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

There is no available information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-dinitrobenzoic acid typically involves the nitration of 5-chlorobenzoic acid. The process includes the following steps:

Purification: The resulting product is then purified through recrystallization to obtain pure 5-Chloro-2,4-dinitrobenzoic acid.

Industrial Production Methods

Industrial production methods for 5-Chloro-2,4-dinitrobenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Nitration: Large-scale nitration of 5-chlorobenzoic acid using industrial-grade nitric and sulfuric acids.

Continuous Purification: Use of continuous crystallization and filtration systems to purify the compound efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2,4-dinitrobenzoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are used in the presence of hydrogen gas.

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dinitrobenzoic acid: Similar in structure but lacks the chlorine atom at the 5-position.

5-Chloro-2-nitrobenzoic acid: Contains only one nitro group at the 2-position.

3,5-Dinitrobenzoic acid: Has nitro groups at the 3 and 5 positions instead of 2 and 4.

Uniqueness

5-Chloro-2,4-dinitrobenzoic acid is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

5-Chloro-2,4-dinitrobenzoic acid (CDNBA) is a compound with significant biological activity, particularly in biochemical assays and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₃ClN₂O₆

- Molecular Weight : 246.56 g/mol

5-Chloro-2,4-dinitrobenzoic acid is characterized by its chlorine and nitro groups, which contribute to its unique chemical reactivity and biological activity.

Biological Applications

CDNBA has been employed in various biological contexts:

- Biochemical Assays : It is used as a probe for studying enzyme activities due to its ability to interact with various biomolecules.

- Antimicrobial Activity : Certain related compounds exhibit antifungal properties by disrupting ergosterol biosynthesis in fungal cell membranes.

- Potential Antitumor Agent : Research indicates that nitro-containing ligands, including CDNBA derivatives, may possess antitumor activity, particularly against human cancer cells .

The biological activity of CDNBA can be attributed to several mechanisms:

- Enzyme Inhibition : CDNBA may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.

- Cell Membrane Disruption : Similar compounds have been shown to interfere with the synthesis of ergosterol in fungi, leading to cell death through membrane disruption.

- Toxicity Profiles : Studies indicate acute toxicity towards various microorganisms, with significant mortality observed at certain concentrations .

Case Studies and Experimental Data

-

Toxicological Studies :

- In experiments with Tetrahymena pyriformis, exposure to CDNBA resulted in 100% mortality at concentrations above 101.4 µM within 60 minutes. Lower concentrations also led to significant cell death over 48 hours .

- The compound's toxicity was enhanced when subjected to UV photolysis, indicating that its degradation products may be more toxic than the parent compound .

- Antimicrobial Activity :

- Antitumor Potential :

Summary of Experimental Results

| Study Focus | Findings |

|---|---|

| Toxicity to T. pyriformis | 100% mortality at 101.4 µM within 60 min; significant effects observed at lower concentrations |

| Antimicrobial Activity | Effective against S. aureus and E. coli with notable MIC values |

| Antitumor Activity | Up to 75% growth suppression in lung cancer cells; complexes showed enhanced efficacy |

Eigenschaften

IUPAC Name |

5-chloro-2,4-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQOEJCXWMGEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395602 | |

| Record name | 5-chloro-2,4-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136833-36-8 | |

| Record name | 5-chloro-2,4-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 5-chloro-2,4-dinitrobenzamide mustards, derived from 5-chloro-2,4-dinitrobenzoic acid, influence their potency and selectivity as prodrugs for NTR-mediated GDEPT?

A1: Research indicates that modifications to the amide side chain of 2,4-dinitrobenzamide mustards, synthesized from 5-chloro-2,4-dinitrobenzoic acid, significantly impact their effectiveness as prodrugs for NTR-mediated GDEPT [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.